molecular formula C8H5IN2O2 B11757234 4-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

4-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

Cat. No.: B11757234
M. Wt: 288.04 g/mol
InChI Key: KPIJFVZLLBQEOO-UHFFFAOYSA-N
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Description

4-Iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is a heterocyclic organic compound that contains both pyrrole and pyridine rings.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while Suzuki-Miyaura coupling would result in a biaryl compound .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
  • 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

Uniqueness

4-Iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions with other molecules. The iodine atom’s larger size and higher polarizability compared to other halogens can enhance the compound’s binding affinity to certain molecular targets, making it a valuable tool in medicinal chemistry and biological research .

Properties

Molecular Formula

C8H5IN2O2

Molecular Weight

288.04 g/mol

IUPAC Name

4-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

InChI

InChI=1S/C8H5IN2O2/c9-5-3-6(8(12)13)11-7-4(5)1-2-10-7/h1-3H,(H,10,11)(H,12,13)

InChI Key

KPIJFVZLLBQEOO-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1C(=CC(=N2)C(=O)O)I

Origin of Product

United States

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